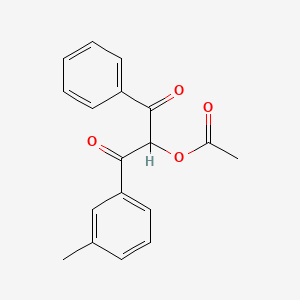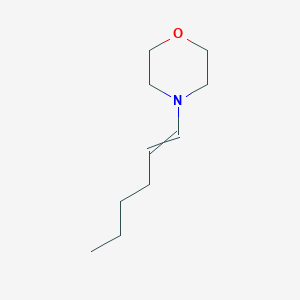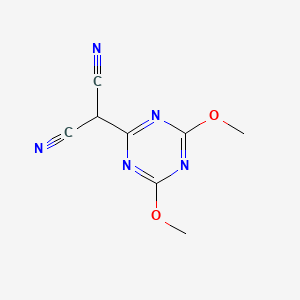
3-(Dodecylcarbamoyl)-4-hydroxynaphthalene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dodecylcarbamoyl)-4-hydroxynaphthalene-1-sulfonic acid is an organic compound that belongs to the class of naphthalenesulfonic acids It is characterized by the presence of a dodecylcarbamoyl group, a hydroxyl group, and a sulfonic acid group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecylcarbamoyl)-4-hydroxynaphthalene-1-sulfonic acid typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 1-nitronaphthalene.
Reduction: The nitro group is reduced to an amine group, resulting in 1-aminonaphthalene.
Sulfonation: The amine group is sulfonated to introduce the sulfonic acid group, forming 1-amino-4-sulfonic acid.
Hydroxylation: The amino group is converted to a hydroxyl group, yielding 4-hydroxynaphthalene-1-sulfonic acid.
Carbamoylation: The hydroxyl group is reacted with dodecyl isocyanate to introduce the dodecylcarbamoyl group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated control systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Dodecylcarbamoyl)-4-hydroxynaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The dodecylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of sulfonates or sulfinates.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Dodecylcarbamoyl)-4-hydroxynaphthalene-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonic acid group.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the formulation of detergents, cosmetics, and personal care products due to its surfactant properties.
Mechanism of Action
The mechanism of action of 3-(Dodecylcarbamoyl)-4-hydroxynaphthalene-1-sulfonic acid involves its interaction with biological membranes and proteins. The dodecylcarbamoyl group enhances its lipophilicity, allowing it to integrate into lipid bilayers and disrupt membrane integrity. The sulfonic acid group can interact with proteins and enzymes, potentially inhibiting their activity. These interactions contribute to its antimicrobial and surfactant properties.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxynaphthalene-1-sulfonic acid: Lacks the dodecylcarbamoyl group, resulting in different solubility and surfactant properties.
3-(Octylcarbamoyl)-4-hydroxynaphthalene-1-sulfonic acid: Similar structure but with a shorter alkyl chain, affecting its lipophilicity and membrane interaction.
3-(Dodecylcarbamoyl)-4-hydroxybenzenesulfonic acid: Similar structure but with a benzene ring instead of a naphthalene ring, influencing its chemical reactivity and stability.
Uniqueness
3-(Dodecylcarbamoyl)-4-hydroxynaphthalene-1-sulfonic acid is unique due to its combination of a long alkyl chain, hydroxyl group, and sulfonic acid group attached to a naphthalene ring. This unique structure imparts specific chemical properties, such as enhanced lipophilicity, surfactant activity, and potential biological activity, making it valuable for various applications in research and industry.
Properties
CAS No. |
59527-94-5 |
|---|---|
Molecular Formula |
C23H33NO5S |
Molecular Weight |
435.6 g/mol |
IUPAC Name |
3-(dodecylcarbamoyl)-4-hydroxynaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C23H33NO5S/c1-2-3-4-5-6-7-8-9-10-13-16-24-23(26)20-17-21(30(27,28)29)18-14-11-12-15-19(18)22(20)25/h11-12,14-15,17,25H,2-10,13,16H2,1H3,(H,24,26)(H,27,28,29) |
InChI Key |
HGWAAUKRYFRKPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)S(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


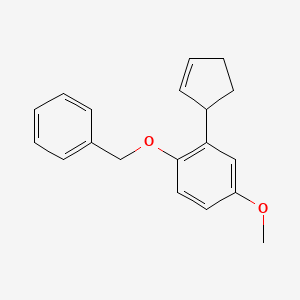
![1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl-](/img/structure/B14597793.png)
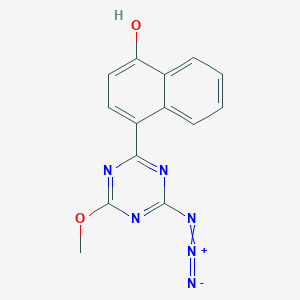
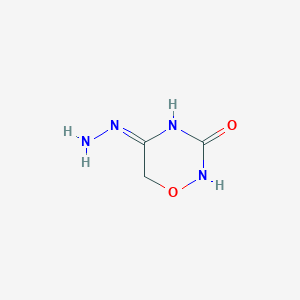
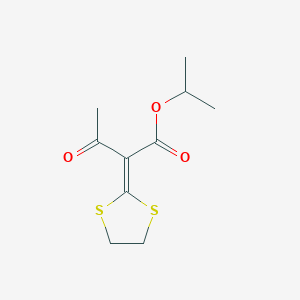

![N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14597821.png)
phenylphosphanium](/img/structure/B14597825.png)
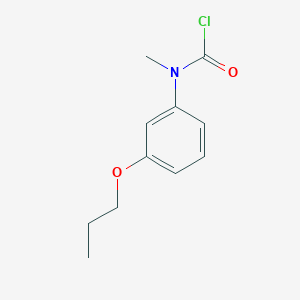
![3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}-4-methylbenzoic acid](/img/structure/B14597830.png)
